molecular formula C14H16ClN3O2 B2442743 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide CAS No. 1252405-77-8

5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide

Cat. No.: B2442743
CAS No.: 1252405-77-8
M. Wt: 293.75
InChI Key: IXAXFWKDBUISKJ-UHFFFAOYSA-N
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Description

5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with a chloro group, a cyanomethyl group, a cyclopropyl group, and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable starting materials.

    Introduction of the chloro group: Chlorination of the pyridine ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the cyanomethyl group: This step involves the reaction of the pyridine derivative with a cyanomethylating agent, such as cyanomethyl chloride.

    Propan-2-yloxy substitution: This step involves the reaction of the intermediate with isopropanol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biological assays to study the interaction with various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(methoxy)pyridine-3-carboxamide
  • 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(ethoxy)pyridine-3-carboxamide
  • 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(butoxy)pyridine-3-carboxamide

Uniqueness

5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The presence of the propan-2-yloxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-9(2)20-13-12(15)7-10(8-17-13)14(19)18(6-5-16)11-3-4-11/h7-9,11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAXFWKDBUISKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)N(CC#N)C2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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